1,3-Difluoropropan-2-amine Hydrochloride
Description
General Overview of Organofluorine Compounds in Advanced Chemical Research
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have seen a surge in interest across various scientific disciplines. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart significant changes to the electronic and steric nature of a molecule. In medicinal chemistry, for instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. chemsrc.com These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. An estimated 20% of all pharmaceuticals on the market contain fluorine, including blockbuster drugs for a wide range of conditions. nih.gov Beyond pharmaceuticals, organofluorine compounds are integral to agrochemicals, advanced polymers, and specialized reagents.
Distinctive Features and Conformational Attributes of 1,3-Difluorinated Molecules
The placement of fluorine atoms within a molecule has a profound impact on its three-dimensional structure, or conformation. The 1,3-difluoro motif (–CHF–CH₂–CHF–), as found in 1,3-Difluoropropan-2-amine (B3045294), is particularly influential. Research on 1,3-difluoropropane (B1362545) has shown that the molecule preferentially adopts a gauche-gauche conformation, where the two fluorine atoms are relatively close to each other. This preference is a result of complex stereoelectronic interactions, including dipole-dipole interactions between the highly polarized C-F bonds. researchgate.net
This conformational locking can be magnified when the 1,3-difluoro motif is incorporated into larger molecules. bldpharm.com The rigidity imparted by this arrangement can be a powerful tool in rational drug design, where controlling the shape of a molecule is crucial for its interaction with biological targets. The conformational preferences of 1,3-difluorinated systems are also sensitive to the polarity of the solvent, with different conformations being favored in different environments. google.comwikipedia.org This adaptability adds another layer of complexity and potential for fine-tuning molecular properties.
Role of Fluorinated Amines as Key Intermediates in Modern Organic Synthesis
Fluorinated amines are highly valuable building blocks in organic synthesis. The presence of fluorine can significantly lower the basicity (pKa) of the amine group, which can be advantageous in certain synthetic transformations and can alter the physiological properties of the final product. google.com Furthermore, the metabolic stability conferred by the C-F bond often makes fluorinated amines desirable starting materials for the synthesis of pharmaceuticals and agrochemicals.
The synthesis of fluorinated amines can be achieved through various methods, including the reduction of corresponding nitro compounds, fluoroamination of alkenes, and the use of specialized fluorinating reagents. google.com As hydrochloride salts, these amines often exhibit improved stability and solubility in polar solvents, facilitating their use in a wider range of reaction conditions.
Research Context and Scope for 1,3-Difluoropropan-2-amine Hydrochloride in Synthetic Chemistry
While extensive research on this compound is not widely published, its structural features suggest a significant potential as a specialized building block. The combination of a primary amine at the 2-position with fluorine atoms at the 1- and 3-positions creates a unique scaffold. The amine provides a reactive handle for a variety of chemical transformations, such as amide bond formation, alkylation, and reductive amination.
The true synthetic value of this compound lies in the ability to introduce the conformationally influential 1,3-difluoro motif into larger, more complex molecules. For example, the related compound 3,3-Difluoropropan-1-amine Hydrochloride has been utilized in the synthesis of hydroxamate-based histone deacetylase (HDAC) inhibitors, highlighting the utility of small, fluorinated amine building blocks in medicinal chemistry. nih.gov It is plausible that this compound could serve a similar role in the development of novel therapeutics where precise conformational control is desired. Its structure is also analogous to 1,3-difluoro-2-propanol, a compound that has been studied for its biological activity. wikipedia.orgechemi.com This suggests that derivatives of 1,3-Difluoropropan-2-amine could also be of interest in biological screening.
The future research scope for this compound likely involves its application as a key intermediate in the synthesis of novel bioactive molecules and advanced materials where the unique stereoelectronic properties of the 1,3-difluoro-2-propylamine core can be exploited.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 760-25-8 |
| Molecular Formula | C₃H₇F₂N·HCl |
| Molecular Weight | 131.55 g/mol |
| Appearance | White to yellow solid |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8 °C |
Data sourced from chemical supplier catalogs.
Table 2: Related Fluorinated Propanamines and Their Analogs
| Compound Name | CAS Number | Molecular Formula | Key Feature/Application |
| 3,3-Difluoropropan-1-amine Hydrochloride | 1010097-89-8 | C₃H₇F₂N·HCl | Used in synthesis of HDAC inhibitors |
| 1,3-Difluoro-2-propanol | 453-13-4 | C₃H₆F₂O | Rodenticide, synthetic precursor |
| 2,2-Difluoropropane-1,3-diamine | Not available | C₃H₈F₂N₂ | Intermediate for reverse osmosis membranes |
This table provides context by showing related compounds and their uses.
Properties
IUPAC Name |
1,3-difluoropropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N.ClH/c4-1-3(6)2-5;/h3H,1-2,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXXSCOUIRMNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630770 | |
| Record name | 1,3-Difluoropropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-25-8 | |
| Record name | 1,3-Difluoropropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-difluoropropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Transformations and Derivatization of 1,3 Difluoropropan 2 Amine Hydrochloride
Reactivity of the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of participating in numerous reactions. As a hydrochloride salt, the amine is protonated, and a base is typically required to liberate the free amine for it to exhibit its nucleophilic character.
Primary amines are well-established nucleophiles in substitution reactions. libretexts.orgchemguide.co.uk 1,3-Difluoropropan-2-amine (B3045294) can act as a nucleophile to displace leaving groups from alkyl or aryl halides. For instance, in nucleophilic aromatic substitution (SNAr), the amine can attack electron-deficient aromatic rings, such as those bearing nitro groups, to form new carbon-nitrogen bonds. nih.gov The reaction typically proceeds via a Meisenheimer complex intermediate when the aromatic ring is sufficiently activated. nih.gov
While specific literature detailing the nucleophilic substitution reactions of 1,3-Difluoropropan-2-amine Hydrochloride is not prevalent, its reactivity is expected to be analogous to other primary amines. The table below illustrates a general scheme for this type of reaction.
Table 1: General Scheme for Nucleophilic Aromatic Substitution
| Reactant 1 (Amine) | Reactant 2 (Electrophile) | Conditions | Product Type |
|---|---|---|---|
| 1,3-Difluoropropan-2-amine | Activated Aryl Halide (e.g., 2,4-Dinitrofluorobenzene) | Base (e.g., Et3N), Solvent (e.g., DMF) | N-Aryl-1,3-difluoropropan-2-amine |
The primary amine of 1,3-Difluoropropan-2-amine readily undergoes acylation when treated with acylating agents like acid chlorides or acid anhydrides. This reaction results in the formation of a stable amide bond. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine.
Table 2: Representative Acylation Reaction
| Amine | Acylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| 1,3-Difluoropropan-2-amine | Acetyl Chloride | Pyridine | Dichloromethane (DCM) | N-(1,3-difluoropropan-2-yl)acetamide |
| 1,3-Difluoropropan-2-amine | Benzoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | N-(1,3-difluoropropan-2-yl)benzamide |
Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, because the alkylated amine products are also nucleophilic. chemguide.co.uk To achieve mono-alkylation, a large excess of the amine is typically used. Conversely, using an excess of the alkyl halide can drive the reaction towards the formation of the quaternary ammonium salt. libretexts.org Alternative methods, such as reductive amination or the Gabriel synthesis, offer more controlled routes to alkylated amines. libretexts.org
Table 3: Products of Amine Alkylation
| Reactants | Stoichiometry | Major Product(s) |
|---|---|---|
| 1,3-Difluoropropan-2-amine + Alkyl Halide (R-X) | Large excess of amine | Secondary Amine (R-NH-CH(CH2F)2) |
| 1,3-Difluoropropan-2-amine + Alkyl Halide (R-X) | Large excess of R-X | Quaternary Ammonium Salt (R3N+-CH(CH2F)2 X-) |
Manipulation of Azido (B1232118) Functionality in Precursors to Yield Diverse 1,3-Difluorinated Molecules
The synthesis of 1,3-Difluoropropan-2-amine often proceeds from precursors containing an azide (B81097) (N₃) group, such as 1-azido-1,3-difluoropropan-2-ol or a related structure. The versatile reactivity of the azido group allows for its transformation into other important functionalities, providing access to a wide range of 1,3-difluorinated molecules.
Organic azides can react with trivalent phosphorus compounds, such as phosphites or phosphines, in a reaction known as the Staudinger reaction. When an azide reacts with a phosphite (B83602) (e.g., triethyl phosphite), it can lead to the formation of a phosphoramidate (B1195095) after hydrolysis of the intermediate phosphazene. nih.gov Phosphoramidates are a class of organophosphorus compounds with significant biological and pharmaceutical applications. nih.govwisc.edu While azide-containing phosphoramidites can be unstable, the transformation of an azido precursor into a stable phosphoramidate is a viable synthetic route. researchgate.net
Table 4: General Reaction for Phosphoramidate Formation
| Azido Precursor | Phosphorus Reagent | Intermediate | Final Product |
|---|---|---|---|
| 1,3-Difluoro-2-azidopropane (hypothetical) | Trialkyl phosphite (P(OR)3) | Phosphazene | Dialkyl (1,3-difluoropropan-2-yl)phosphoramidate |
The azide group is an excellent 1,3-dipole for use in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. nih.govwikipedia.org This reaction, often catalyzed by copper(I) (CuAAC or "click chemistry"), is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a powerful tool in medicinal chemistry and materials science. nih.govorganic-chemistry.org An azido precursor, such as 1,3-difluoro-2-azidopropane, can be reacted with various terminal or internal alkynes to generate a library of novel 1,3-difluorinated triazole compounds. frontiersin.orgnih.gov
Table 5: Representative [3+2] Cycloaddition for Triazole Synthesis
| Azide Reactant | Alkyne Reactant | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1,3-Difluoro-2-azidopropane (hypothetical) | Phenylacetylene | CuSO4, Sodium Ascorbate | t-BuOH/H2O, rt | 1-(1,3-Difluoropropan-2-yl)-4-phenyl-1H-1,2,3-triazole |
| 1,3-Difluoro-2-azidopropane (hypothetical) | Propargyl alcohol | CuI | CH3CN/H2O, rt | (1-(1,3-Difluoropropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol |
Derivatization for Complex Molecular Scaffolds
The strategic incorporation of fluorinated building blocks is a well-established approach in drug discovery and materials science. The 1,3-difluoropropan-2-amine moiety can be integrated into larger molecular scaffolds to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This is achieved through derivatization reactions that form new carbon-nitrogen or other covalent bonds.
A plausible synthetic strategy would involve the initial reaction of 1,3-difluoropropan-2-amine with a suitably substituted pyrimidine (B1678525) derivative. For instance, a pyrimidine bearing leaving groups such as halogens would allow for nucleophilic aromatic substitution by the amine. The resulting aminopyrimidine could then undergo further chemical transformations to construct the fused triazole ring.
Another potential route could involve the conversion of 1,3-difluoropropan-2-amine into a guanidine (B92328) derivative. nih.govmdpi.com This fluorinated guanidine could then participate in condensation reactions with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring of the triazolopyrimidine scaffold. The specific reaction conditions would need to be optimized to accommodate the electronic effects of the fluorine atoms.
The general synthetic approaches to triazolopyrimidines are summarized in the table below, indicating potential points of incorporation for the 1,3-difluoropropan-2-amine moiety.
| Synthetic Approach | Key Intermediates | Potential Incorporation of 1,3-Difluoropropan-2-amine |
| From Aminotriazoles | 3-Amino-1,2,4-triazole and β-dicarbonyl compounds | Not a direct route for incorporating the amine. |
| From Hydrazinopyrimidines | Substituted hydrazinopyrimidines | The amine could be introduced onto the pyrimidine ring prior to hydrazine (B178648) displacement. |
| From Aminopyrimidines | N-acylated aminopyrimidines | 1,3-Difluoropropan-2-amine could be used to synthesize a substituted aminopyrimidine. |
| Multi-component reactions | Various starting materials | The amine could potentially be one of the components in a multi-component reaction. |
The primary amine group of this compound is a nucleophile and can readily participate in a variety of reactions to form new carbon-nitrogen bonds. These reactions are fundamental to the derivatization of this compound.
Reductive Amination: A common method for forming C-N bonds is reductive amination. wikipedia.org This reaction involves the condensation of the amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.commasterorganicchemistry.com This one-pot procedure is highly efficient and can be used to introduce a wide range of substituents onto the nitrogen atom of 1,3-difluoropropan-2-amine. The presence of fluorine atoms in the amine may influence the rate of imine formation and reduction. A study on the biomimetic reductive amination of fluoro aldehydes and ketones has shown that fluorinated imines can undergo isomerization. nih.gov
Acylation: The amine can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This reaction is typically robust and high-yielding. The resulting fluorinated amides can serve as important intermediates or as final products with potential biological activity.
Alkylation: Direct alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can sometimes suffer from over-alkylation, leading to a mixture of products. masterorganicchemistry.com Careful control of reaction conditions is necessary to achieve mono-alkylation.
The table below summarizes common C-N bond forming reactions applicable to 1,3-difluoropropan-2-amine.
| Reaction Type | Reactant | Product | Key Features |
| Reductive Amination | Aldehyde or Ketone | Secondary or Tertiary Amine | One-pot procedure, high efficiency. |
| Acylation | Acyl Chloride, Anhydride, or Carboxylic Acid | Amide | Generally high-yielding and robust. |
| Alkylation | Alkyl Halide | Secondary or Tertiary Amine | Can lead to over-alkylation if not controlled. |
| Nucleophilic Aromatic Substitution | Aryl Halide (activated) | Aryl Amine | Requires an electron-deficient aromatic ring. |
Carbon-Fluorine Bond Activation Studies in Related Fluorinated Compounds and General Context
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation and functionalization represent a significant challenge and an area of active research. nih.gov While the C-F bonds in 1,3-difluoropropan-2-amine are generally stable, understanding the principles of C-F bond activation provides a broader context for the chemistry of fluorinated compounds.
C-F bond activation can be achieved through various strategies, including the use of transition metal complexes, main group metals, and enzymatic methods. numberanalytics.comresearchgate.netrsc.org
Transition-Metal-Mediated Activation: Transition metals can activate C-F bonds through several mechanisms, including oxidative addition, β-fluoride elimination, and hydrodefluorination. nih.govnih.gov These methods often require specific catalysts and reaction conditions. For aliphatic C-F bonds, the reactivity can be influenced by the position of the fluorine atom (primary, secondary, or tertiary). nih.gov
Visible Light Photoredox Catalysis: In recent years, visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. mdpi.com This approach often involves single-electron transfer processes to generate radical intermediates, which can then undergo defluorination.
Enzymatic Activation: Some metalloenzymes have been found to catalyze the cleavage of C-F bonds. nih.govresearchgate.netrsc.org These enzymes, which include certain oxidases, reductases, and dehalogenases, offer the potential for highly selective C-F bond functionalization under environmentally benign conditions. nih.gov The mechanisms of enzymatic defluorination are a subject of ongoing investigation. acs.org
The table below provides a summary of different approaches to C-F bond activation.
| Activation Method | Key Reagents/Catalysts | General Mechanism |
| Transition-Metal-Mediated | Pd, Ni, Rh, Zr complexes | Oxidative addition, β-fluoride elimination |
| Main Group Metal-Mediated | Li, Mg, Al, Ga, Zn complexes | Nucleophilic attack, metal-halogen exchange |
| Photoredox Catalysis | Organic dyes, metal complexes | Single-electron transfer, radical intermediates |
| Enzymatic | Metalloenzymes (e.g., dehalogenases) | Enzyme-substrate complex formation, nucleophilic attack |
It is important to note that the activation of the aliphatic C-F bonds in 1,3-difluoropropan-2-amine would likely require harsh conditions and is not a typical transformation under standard synthetic procedures. However, the study of C-F activation in related molecules provides valuable insights into the potential reactivity and degradation pathways of such compounds. researchgate.net
Stereochemical Investigations and Conformational Analysis of 1,3 Difluoropropan 2 Amine Hydrochloride and Analogs
Conformational Preferences Induced by 1,3-Difluoride Moieties
The presence of two fluorine atoms in a 1,3-relationship on a propane (B168953) backbone introduces significant stereoelectronic effects that dictate the molecule's preferred shape. These effects, primarily driven by the high electronegativity of fluorine, lead to predictable conformational biases.
The impact of fluorine substitution on molecular conformation is a well-documented phenomenon used as a tool in molecular design. rsc.org The strong electron-withdrawing nature of fluorine alters the electronic environment of adjacent bonds, leading to stereoelectronic effects like the gauche effect. beilstein-journals.orgbeilstein-journals.org In fluorinated amines, particularly upon protonation to the ammonium (B1175870) salt, a strong conformational preference for a gauche arrangement between the positively charged nitrogen and the electronegative fluorine atom is often observed. beilstein-journals.orgnih.gov This is attributed to a stabilizing electrostatic attraction (N⁺-H···F) and hyperconjugative interactions (σCH→σ*CF). beilstein-journals.orgnih.gov
In the 1,3-difluoropropylene motif (–CHF–CH₂–CHF–), which forms the backbone of 1,3-Difluoropropan-2-amine (B3045294), studies have shown a strong influence on the alkane chain conformation. acs.orgnih.gov The conformational profile is significantly biased, with a notable dependence on the polarity of the medium. acs.orgnih.gov For 1,3-difluoropropane (B1362545) itself, theoretical analyses indicate that the gg conformation (where both F-C-C-C dihedral angles are gauche) is strongly favored in a vacuum. nih.gov This preference is attributed to stabilizing hyperconjugative interactions (σC–H → σ*C–F). nih.gov While the presence of the amine group in 1,3-Difluoropropan-2-amine hydrochloride adds complexity, these fundamental fluorine-induced conformational preferences remain the dominant controlling factors.
Table 1: Conformational Profile of 1,3-Difluoropropane (A Model for the Backbone) Data from computational analysis at the M05-2X/6-311+G* level.* nih.gov
| Conformer | Dihedral Angles (F-C-C-C) | Relative Energy (kJ/mol) in Vacuum | Population (%) in Vacuum |
| gg(l) | gauche/gauche (like signs) | 0.00 | 85.8 |
| ga/ag | gauche/anti | 5.56 | 13.9 |
| aa | anti/anti | 12.01 | 0.2 |
| gg(u) | gauche/gauche (unlike signs) | 12.89 | 0.1 |
Determination of Relative and Absolute Stereochemistry in Difluorinated Amines
Establishing the precise three-dimensional arrangement of atoms is fundamental. For chiral molecules like 1,3-Difluoropropan-2-amine, which has two stereocenters, determining both the relative (syn/anti) and absolute (R/S) stereochemistry is crucial.
Single-crystal X-ray diffraction is an unambiguous method for determining the complete three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.com This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for the definitive assignment of stereocenters. mdpi.comuark.edu In the study of fluorinated organic molecules, X-ray crystallography has been used to confirm proposed structures and understand intermolecular interactions in the solid state. mdpi.com For complex stereochemical problems where spectroscopic data may be ambiguous, powder X-ray diffraction (PXRD) analysis can also be employed to solve the crystal structure and determine stereochemistry. researchgate.net The analysis of crystallographic data for analogs, such as difluorinated pyrrolidines, has been benchmarked against high-level theoretical calculations to ensure accuracy. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating molecular conformation in solution. nih.govmdpi.com For fluorinated compounds, both ¹H and ¹⁹F NMR are highly informative. The key parameters derived from NMR spectra for conformational analysis are the vicinal coupling constants (³J). nih.gov According to the Karplus equation, the magnitude of the ³J coupling constant is related to the dihedral angle between the coupled nuclei. acs.org
By measuring ³JHH, ³JHF, and ³JFF coupling constants, it is possible to deduce the populations of different rotational isomers (rotamers) in solution. acs.orgnih.gov This approach has been successfully applied to the detailed conformational analysis of the 1,3-difluoropropylene motif in various alkanes. acs.orgnih.gov For complex spectra where signals overlap (strong second-order effects), advanced simulation algorithms may be required to accurately extract the J-coupling values. acs.org This combination of experimental NMR data with quantum mechanical calculations provides a comprehensive understanding of the conformational equilibria of fluorinated molecules in solution. acs.orgnih.gov
Table 2: Key NMR Parameters for Conformational Analysis
| NMR Parameter | Information Provided |
| Chemical Shift (δ) | Provides information about the electronic environment of a nucleus. |
| Coupling Constant (J) | Related to the dihedral angle between coupled nuclei, allowing for the determination of rotamer populations. |
| Nuclear Overhauser Effect (NOE) | Provides information about through-space proximity of nuclei, helping to define spatial arrangements. |
Diastereoselective Control in Synthetic Pathways Leading to this compound Precursors
The synthesis of molecules with multiple stereocenters, such as 1,3-Difluoropropan-2-amine, requires careful control over the stereochemical outcome of key reactions. Diastereoselective synthesis aims to produce one diastereomer in preference to others. Achieving such control is a central challenge in modern organic synthesis.
For precursors to chiral amines, various strategies can be employed. These can include substrate-controlled reactions, where the existing stereochemistry of the starting material directs the stereochemistry of the newly formed center, or reagent-controlled synthesis, where a chiral reagent or catalyst is used to favor the formation of one diastereomer. For example, in the synthesis of complex cyclic amino-oxazines, diastereoselective methods were developed to install the desired stereochemistry in the final BACE inhibitors. nih.gov Such efforts often involve meticulous optimization of reaction conditions and may be guided by structure-based design principles. nih.gov While specific diastereoselective routes to 1,3-Difluoropropan-2-amine precursors are not detailed in the provided sources, the principles of asymmetric synthesis would be applied, potentially involving stereoselective reduction of a difluorinated ketone precursor or the addition of a nucleophile to a chiral difluorinated imine or its equivalent.
Substrate-Controlled Diastereoselectivity
Substrate-controlled diastereoselectivity in the synthesis of 1,3-difluoro-2-amine derivatives relies on the inherent stereochemistry of the starting material to direct the stereochemical outcome of the fluorination reaction. While catalyst-controlled methods are also prominent, understanding the influence of the substrate's chirality is fundamental.
In the synthesis of acyclic 1,3-difluoro-2-amines, the stereocenters present in the precursor can dictate the facial selectivity of the fluorinating agent. For instance, the fluorination of chiral allylic amines can proceed with a degree of diastereoselectivity influenced by the existing stereocenter. The chiral environment created by the substrate can favor the approach of the fluorinating agent from one face of the double bond over the other, leading to the preferential formation of one diastereomer.
A notable example involves the diastereo- and enantioselective fluoroamination of alkenes. While the primary focus of some studies is on catalyst control, the diastereoselectivity in the fluorination of chiral allylic amines provides insight into substrate influence. In the absence of a chiral catalyst, the inherent chirality of the substrate can lead to a modest level of diastereoselectivity. However, the development of catalyst-controlled methods has often overshadowed substrate-only controlled approaches due to the generally higher diastereomeric excesses (d.e.) achievable with the former.
For example, the fluorination of a chiral allylic amine substrate can lead to the formation of two diastereomeric products. The ratio of these diastereomers is a measure of the substrate's ability to control the stereochemical outcome of the reaction.
| Substrate | Fluorinating Agent | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|
| Chiral Allylic Amine | HF-Pyridine/mCPBA | Variable (dependent on substrate) | nih.gov |
Directing Group Effects on Fluorination Stereochemistry
Directing groups play a pivotal role in controlling the stereochemistry of fluorination reactions. These functional groups, present within the substrate, can interact with the fluorinating agent or a catalyst, thereby directing the fluorination to a specific face of the molecule. This control is crucial for the synthesis of complex molecules with multiple stereocenters, such as analogs of 1,3-Difluoropropan-2-amine.
In the context of synthesizing 1,3-difluoro-2-amines, the hydroxyl group in a precursor like an amino alcohol, or the amine group itself (often in a protected form), can act as a directing group. For instance, in the fluorination of allylic alcohols, an in situ generated directing group can be crucial for achieving high enantiocontrol. acs.org While this example pertains to allylic alcohols, the principle is transferable to allylic amines.
A powerful demonstration of directing group effects is seen in the catalyst-controlled diastereoselective fluorination of chiral allylic amines to prepare highly enantioenriched 1,3-difluoro-2-amines. nih.gov In this approach, a chiral aryl iodide catalyst is employed, which interacts with both the substrate and the fluorinating agent (HF-pyridine and mCPBA). The nitrogen protecting group on the allylic amine substrate is critical for the reaction's success and stereochemical outcome. Different protecting groups can influence the electronic and steric environment around the reaction center, thereby affecting the diastereoselectivity.
The following table summarizes the results from a study on the catalyst-controlled fluoroaziridination of cinnamyl amine derivatives, which are precursors to β-fluoroamines, illustrating the impact of the catalyst and substrate structure on stereoselectivity. While this is a catalyst-controlled system, it highlights the interplay between the substrate's directing group (the protected amine) and the external chiral influence to achieve high diastereoselectivity.
| Substrate (Protected Cinnamyl Amine) | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| N-Tosyl Cinnamyl Amine | Chiral Aryl Iodide | >20:1 | 95 | nih.gov |
| N-Nosyl Cinnamyl Amine | Chiral Aryl Iodide | >20:1 | 94 | nih.gov |
| N-Boc Cinnamyl Amine | Chiral Aryl Iodide | - | - | nih.gov |
Note: The N-Boc protected substrate was found to undergo a different reaction pathway.
The high syn selectivity observed in these reactions is attributed to a specific transition state geometry enforced by the chiral catalyst, where the protected amine group of the substrate plays a crucial role in the coordination complex. This demonstrates a sophisticated interplay where the inherent directing ability of a substrate's functional group is harnessed and amplified by a chiral catalyst to achieve a high degree of stereochemical control.
Computational and Theoretical Approaches in the Study of 1,3 Difluoropropan 2 Amine Hydrochloride
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgmdpi.com It is widely applied in chemistry and materials science to predict molecular properties and reaction pathways. For 1,3-Difluoropropan-2-amine (B3045294) and its derivatives, DFT calculations are instrumental in understanding the intricacies of their chemical behavior.
DFT calculations are particularly effective in elucidating the mechanisms of complex organic reactions, including the coordination of functional groups with reactive species. rsc.org For instance, in reactions involving the synthesis of amines from precursors like azides, hypervalent iodine(III) reagents are often employed. The interaction between an azido (B1232118) group and an iodine(III) species is a critical step that can be modeled using DFT.
Computational studies can map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net For example, in the reaction of a vinyl azide (B81097) with an electrophilic iodine(III) compound, DFT can show the coordination of the nitrogen atom adjacent to the olefin with the iodine center, forming a highly reactive azido enolonium species. rsc.org This type of analysis reveals the electronic and steric factors that govern the coordination, such as the electrophilic nature of the iodine(III) center and the nucleophilicity of the nitrogen atom. rsc.org By calculating the energies of different coordination modes, DFT can explain the regioselectivity and stereoselectivity observed in such transformations.
Table 1: Hypothetical DFT-Calculated Parameters for the Coordination of an Azide with PhI(OAc)₂
| Parameter | Calculated Value | Significance |
| Coordination Energy (kcal/mol) | -15.2 | Indicates a favorable interaction and stable complex formation. |
| I-N Bond Distance (Å) | 2.35 | Represents the equilibrium distance between the iodine and nitrogen atoms. |
| Charge Transfer (e⁻) | 0.25 | Quantifies the electron flow from the azide (nucleophile) to the iodine(III) species (electrophile). |
| Activation Energy (kcal/mol) | 12.5 | The energy barrier for the subsequent reaction step following coordination. |
Note: This table contains hypothetical data for illustrative purposes.
The three-dimensional structure of a molecule is crucial to its function and reactivity. The presence of fluorine atoms can significantly influence the conformational preferences of a molecule due to steric and electronic effects, such as the gauche effect. nih.gov DFT calculations are a reliable method for determining the relative energies of different conformers and predicting the most stable geometries. researchgate.net
For 1,3-Difluoropropan-2-amine, rotation around the C1-C2 and C2-C3 bonds gives rise to several possible conformers (e.g., anti, gauche). DFT can be used to perform a conformational search, systematically exploring the potential energy landscape to identify all stable conformers and the transition states that connect them. nih.gov The calculated energies, often corrected for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies, allow for the determination of the Boltzmann population of each conformer at a given temperature. nih.gov These studies have shown that the 1,3-difluoropropylene motif strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. nih.gov
Table 2: Predicted Relative Energies and Populations of 1,3-Difluoropropan-2-amine Conformers
| Conformer | Dihedral Angles (F-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| anti-anti | 180°, 180° | 1.5 | 5.8 |
| anti-gauche | 180°, 60° | 0.2 | 38.9 |
| gauche-gauche | 60°, 60° | 0.0 | 55.3 |
Note: This table is based on general principles of conformational analysis of fluorinated alkanes and contains representative data.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT is excellent for calculating static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov This approach is ideal for exploring the conformational landscape of flexible molecules like 1,3-Difluoropropan-2-amine Hydrochloride.
By simulating the molecule in a solvent box (e.g., water), MD can capture the influence of the environment on conformational preferences. ulisboa.pturegina.ca The simulations can reveal the timescale of conformational changes, the flexibility of different parts of the molecule, and the network of hydrogen bonds formed between the amine, the fluoride (B91410) atoms, and solvent molecules. nih.govacs.org Long-timescale MD simulations, combined with dimensionality reduction techniques, can map the entire conformational landscape, identifying the most populated conformational states and the pathways for interconversion between them. mdpi.com This information is crucial for understanding how the molecule might interact with a biological target, as enzymatic activity can be influenced by the conformational flexibility of ligands. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, including DFT, provide a detailed picture of a molecule's electronic structure, which is fundamental to understanding its reactivity. mdpi.com For this compound, these calculations can determine a range of electronic properties that serve as reactivity descriptors.
Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scirp.org
Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For the protonated amine, a strong positive potential would be expected around the -NH3+ group, while the electronegative fluorine atoms would create regions of negative potential. These calculations help predict how the molecule will interact with other reagents. scirp.org
Table 3: Hypothetical Quantum Chemical Properties of 1,3-Difluoropropan-2-amine
| Property | Calculated Value | Interpretation |
| HOMO Energy | -9.8 eV | Indicates a relatively high ionization potential, suggesting moderate nucleophilicity. |
| LUMO Energy | 1.2 eV | A positive LUMO energy suggests a low electron affinity. |
| HOMO-LUMO Gap | 11.0 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
Note: This table contains hypothetical data for illustrative purposes.
In Silico Modeling for Chemical Transformations and Molecular Interactions
In silico modeling is a broad term that encompasses all computational studies, but it is often used to refer specifically to methods that predict complex chemical and biological interactions. nih.gov For this compound, these models can be used to simulate its behavior in various scenarios.
In the context of chemical transformations, in silico models can predict the outcome of reactions. For example, by modeling the molecule's interaction with a catalyst or another reactant, it's possible to predict reaction pathways and product distributions. This can involve QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the reactive center is treated with a high level of quantum theory while the rest of the system (e.g., solvent, enzyme) is treated with a more computationally efficient classical force field.
In the realm of molecular interactions, particularly with biological systems, techniques like molecular docking and MD simulations are employed. nih.gov Molecular docking can predict the preferred binding orientation of this compound within the active site of a protein, providing insights into its potential biological activity. nih.gov Subsequent MD simulations can then be used to assess the stability of the predicted binding pose and to calculate the binding free energy, offering a more dynamic and accurate picture of the molecular recognition process. nih.govacs.org
Applications and Role As a Building Block in Advanced Organic Synthesis
Precursor for Fluorinated Bioactive Molecules and Derivatives
The 1,3-difluoropropane (B1362545) motif is a key structural element found in a variety of bioactive compounds. The amine functionality of 1,3-Difluoropropan-2-amine (B3045294) Hydrochloride offers a reactive handle for its incorporation into larger, more complex molecular frameworks, making it a crucial precursor in the development of new pharmaceuticals and agrochemicals.
The introduction of gem-difluoro groups or vicinal difluoro patterns can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique fluorinated structure of propanamine derivatives can impart properties such as increased metabolic stability or altered bioavailability, which are valuable in drug design. cymitquimica.com Related structures, such as 3,3-Difluoropropan-1-amine Hydrochloride, have been identified as useful intermediates in the preparation of hydroxamate-based histone deacetylase (HDAC) inhibitors and protein tyrosine phosphatase inhibitors. The primary amine group allows for participation in various chemical reactions, including nucleophilic substitutions and acylations, facilitating its integration into diverse pharmaceutical scaffolds. cymitquimica.com The hydrochloride salt form enhances water solubility, which is advantageous for its application in various synthetic protocols. cymitquimica.com The high demand for structurally diverse β-fluoroalkylamines in medicinal chemistry underscores the importance of building blocks like 1,3-Difluoropropan-2-amine. nih.gov
| Example Pharmaceutical Target Class | Related Building Block | Reference |
| Histone Deacetylase (HDAC) Inhibitors | 3,3-Difluoropropan-1-amine Hydrochloride | |
| Protein Tyrosine Phosphatase Inhibitors | 3,3-Difluoropropan-1-amine Hydrochloride |
The potent biological effects of fluorinated propanes are well-documented in the field of agrochemicals. A closely related compound, 1,3-Difluoro-2-propanol, is the primary active ingredient in the rodenticide Gliftor, which was used extensively in the former USSR. nih.govwikipedia.org This compound acts as a metabolic poison by disrupting the citric acid cycle. wikipedia.org In vivo, 1,3-Difluoro-2-propanol is metabolized first to 1,3-difluoroacetone (B1216470) and ultimately to (-) erythrofluorocitrate, a potent inhibitor of aconitate hydratase. nih.gov The profound biological activity of the 1,3-difluoropropane core highlights the potential of amine-functionalized versions like 1,3-Difluoropropan-2-amine Hydrochloride as precursors for a new generation of pesticides and other agrochemicals.
| Agrochemical Product | Key Fluorinated Ingredient | Mechanism of Action |
| Gliftor (Rodenticide) | 1,3-Difluoro-2-propanol | Metabolic poison, disrupts citric acid cycle |
Role in the Construction of Complex 1,3-Difluorinated Scaffolds
Beyond its direct use as a precursor, this compound is instrumental in the synthesis of architecturally complex molecules where the precise arrangement of fluorine atoms is critical for function.
The creation of chiral molecules containing fluorine is a significant challenge in organic synthesis, yet it is crucial for developing selective bioactive agents. Methodological limitations have historically restricted the abundance of molecules with tertiary C-F stereocenters in pharmaceuticals. nih.gov However, advanced synthetic methods now allow for the construction of such complex structures. For example, organocatalytic fluorocyclization of 1,1-disubstituted styrenes with internal nitrogen nucleophiles can produce fluorinated pyrrolidines containing a tertiary carbon–fluorine stereocenter with high levels of enantioselectivity (up to 96% ee). nih.gov Building blocks containing the 1,3-difluoro motif are central to accessing these types of intricate, stereochemically defined heterocyclic systems.
The primary amine group of 1,3-Difluoropropan-2-amine is a key functional handle that allows for extensive derivatization. As a primary amine, it readily participates in a wide array of chemical transformations, including but not limited to:
Acylation to form amides
Reductive amination to form secondary and tertiary amines
Nucleophilic substitution reactions
Formation of sulfonamides and carbamates
This chemical versatility enables chemists to attach the 1,3-difluoropropyl moiety to a vast range of molecular scaffolds. cymitquimica.com This capability is essential for creating large libraries of novel compounds for high-throughput screening in drug discovery and materials science, facilitating the exploration of new chemical space and the identification of molecules with desired properties.
Contribution to the Development of New Fluorination Methodologies in Organic Chemistry
The increasing demand for fluorinated building blocks has catalyzed significant innovation in synthetic organic chemistry, leading to the development of novel fluorination techniques. The synthesis of β-fluorinated alkylamines has been a persistent challenge due to the inherent incompatibility between common electrophilic fluoride (B91410) sources and electron-rich alkylamines. nih.gov
Recent breakthroughs have provided new solutions to this problem. One such advancement is the development of a copper-catalyzed, three-component aminofluorination of alkenes and 1,3-dienes. nih.gov This method utilizes O-benzoylhydroxylamines as alkylamine precursors and an inexpensive fluoride source (Et3N•3HF) to achieve the direct, one-step synthesis of a broad range of β-fluorinated electron-rich alkylamines. nih.gov Furthermore, the emergence of photoredox catalysis has provided a powerful and milder approach for synthesizing complex fluorinated cyclic amines, avoiding the use of toxic reagents like tin compounds. nottingham.ac.uk The pursuit of versatile building blocks like this compound continues to drive the innovation of such powerful and practical synthetic methodologies, expanding the toolkit available to organic chemists.
| Methodology | Description | Key Advantage |
| Copper-Catalyzed Aminofluorination | A three-component reaction of alkenes, an amine precursor, and a fluoride source. nih.gov | Provides direct, one-step access to β-fluorinated amines from simple starting materials. nih.gov |
| Organocatalytic Fluorocyclization | Asymmetric cyclization of alkenes using in situ generated chiral iodine(III)-catalysts. nih.gov | Creates heterocyclic compounds with tertiary C-F stereocenters with high enantioselectivity. nih.gov |
| Photoredox Catalysis | Utilizes light-absorbing catalysts (e.g., iridium or ruthenium complexes) to facilitate radical-based transformations. nottingham.ac.uk | Offers a milder and less toxic approach to complex fluorinated amine synthesis. nottingham.ac.uk |
Future Research Directions and Emerging Trends in Fluorinated Amine Chemistry
Development of Novel and Sustainable Synthetic Protocols for 1,3-Difluoropropan-2-amine (B3045294) Hydrochloride
The pursuit of green and sustainable chemical processes is a major driver of innovation in synthetic chemistry. For 1,3-Difluoropropan-2-amine Hydrochloride, future research is expected to move beyond traditional fluorination methods, which can often rely on harsh reagents and produce significant waste. The focus will be on developing more atom-economical, energy-efficient, and environmentally benign synthetic routes.
One promising avenue is the use of catalytic methods to reduce the amount of fluorinating agents required, thereby minimizing waste and environmental impact. numberanalytics.com For instance, the development of transition metal-catalyzed fluorination could offer improved yields and selectivity in the synthesis of fluorinated amines. numberanalytics.com Another emerging trend is the application of electrochemical synthesis , which presents a more energy-efficient and less wasteful alternative to conventional chemical routes. numberanalytics.com This technique has been explored as a sustainable method for the synthesis of fluorinated amino acids and could potentially be adapted for the production of this compound. numberanalytics.com
Furthermore, the concept of flow chemistry is gaining traction. Continuous flow processes can enhance efficiency, reduce waste, and improve safety in comparison to traditional batch processes. numberanalytics.com The integration of flow chemistry with modern fluorination techniques could lead to more scalable and sustainable production methods for fluorinated amines.
A particularly innovative approach involves the use of benign and readily available C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) to synthesize fluorinated amines. nih.govacs.org These strategies, which often involve deoxyfluorination, represent a significant step towards more sustainable chemical manufacturing by valorizing greenhouse gases. nih.govacs.org For example, new stable deoxyfluorination reagents are being developed through the activation of sulfur hexafluoride (SF₆), the most potent greenhouse gas, offering a greener alternative to commercially available reagents. acs.org
The table below summarizes some of the emerging sustainable synthetic strategies that could be applied to the synthesis of this compound.
| Synthetic Strategy | Key Advantages | Potential Application to this compound |
| Transition Metal-Catalyzed Fluorination | High selectivity and yield, reduced reagent usage. numberanalytics.com | Catalytic difluorination of a suitable propane (B168953) backbone precursor. |
| Electrochemical Fluorination | Energy-efficient, minimizes chemical waste. numberanalytics.com | Direct electrochemical fluorination of a propanamine derivative. |
| Flow Chemistry | Enhanced safety, efficiency, and scalability. numberanalytics.com | Continuous and controlled synthesis from readily available starting materials. |
| Use of Benign C1 Sources (CO₂, CS₂) | Utilization of greenhouse gases, sustainable. nih.govacs.org | Indirect synthesis via fluorinated intermediates derived from CO₂ or CS₂. |
| Novel Deoxyfluorination Reagents | Greener alternatives to traditional reagents. acs.org | Deoxyfluorination of a corresponding dihydroxypropanamine precursor. |
Exploration of New Reactivity Modes and Catalytic Systems for Fluorinated Amines
Beyond the synthesis of fluorinated amines, a significant area of future research lies in exploring their reactivity and developing new catalytic systems to functionalize them. The strong carbon-fluorine bond, while contributing to the stability of these compounds, also presents a challenge for further chemical transformations.
A major emerging trend is the catalytic activation and functionalization of C-F bonds . While historically considered inert, recent advances have shown that C-F bonds can be selectively activated and transformed using transition metal catalysts. nih.gov This opens up the possibility of using this compound as a platform molecule, where the fluorine atoms can be selectively replaced with other functional groups, leading to a diverse range of new chemical entities.
Photoredox catalysis has also emerged as a powerful tool in organofluorine chemistry. nottingham.ac.uk This methodology, which uses visible light to initiate chemical reactions, can facilitate the construction of complex fluorinated molecules under mild conditions. nottingham.ac.uk Future research could explore the use of photoredox catalysis to engage this compound in novel cycloaddition or cross-coupling reactions, expanding its synthetic utility. The success of this approach often relies on the electron-withdrawing nature of fluorine, which can prevent unwanted side reactions like the oxidation of the amine. nottingham.ac.uk
The development of dual-catalytic systems , which combine two different types of catalysts to achieve a transformation that is not possible with either catalyst alone, is another exciting frontier. For example, combining photoredox catalysis with organocatalysis has enabled enantioselective alkylations that were previously challenging. nottingham.ac.uk Such systems could be employed to achieve stereoselective modifications of this compound.
The table below highlights some of the novel catalytic systems and their potential for exploring new reactivity modes of fluorinated amines.
| Catalytic System/Reactivity Mode | Description | Potential Application for this compound |
| Transition Metal-Catalyzed C-F Activation | Selective cleavage and functionalization of C-F bonds. nih.gov | Derivatization of the difluorinated backbone to introduce new functional groups. |
| Visible-Light Photoredox Catalysis | Mild, light-induced reactions for complex molecule synthesis. nottingham.ac.uk | Engagement in novel C-C and C-heteroatom bond-forming reactions. |
| Dual Catalysis | Combination of two catalytic cycles for unique transformations. nottingham.ac.uk | Enantioselective functionalization at positions adjacent to the amine or fluorine atoms. |
| Copper-Catalyzed Cross-Coupling | Formation of C-C and C-heteroatom bonds with a variety of partners. nih.gov | Synthesis of more complex molecules using the amine as a building block. |
Advanced Computational Tools for Rational Design and Prediction in Fluorinated Systems
The development of advanced computational tools is revolutionizing the way chemists approach the design and synthesis of new molecules. In the context of fluorinated amines, these tools are becoming indispensable for predicting molecular properties, understanding reaction mechanisms, and guiding the rational design of new compounds with desired characteristics.
Molecular docking and molecular dynamics (MD) simulations are being increasingly used to predict how fluorinated molecules will interact with biological targets such as proteins and enzymes. nih.gov For a molecule like this compound, these simulations can provide insights into its potential binding modes and affinities, which is crucial for applications in medicinal chemistry. nih.gov
Quantum mechanical (QM) methods , such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting the reactivity of fluorinated compounds. nih.gov By modeling the transition states and intermediates of potential reactions, researchers can gain a deeper understanding of the factors that control selectivity and efficiency, thereby accelerating the development of new synthetic methods.
Furthermore, in silico screening and property prediction are becoming more sophisticated. Algorithms can now be used to predict a wide range of physicochemical properties, such as pKa, lipophilicity, and solubility, which are critical for drug development and other applications. nih.gov For this compound and its derivatives, these computational predictions can help to prioritize synthetic targets and reduce the need for extensive experimental screening. The influence of the CF₂ moiety on the acidity and basicity of amines has been shown to be predictable through the inductive effect of the fluorine atoms. nih.gov
The table below outlines some of the key computational tools and their applications in the rational design of fluorinated systems.
| Computational Tool | Application in Fluorinated Amine Chemistry | Relevance to this compound |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Guiding the design of new bioactive molecules based on its structure. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules in biological systems. nih.gov | Understanding its interactions with receptors and enzymes over time. |
| Quantum Mechanics (QM/DFT) | Elucidating reaction mechanisms and predicting reactivity. nih.gov | Optimizing synthetic routes and predicting the outcomes of new reactions. |
| In Silico Property Prediction | Predicting physicochemical properties (pKa, LogP, solubility). nih.gov | Rational design of derivatives with improved drug-like properties. |
Expanding the Scope of Applications in Specialized Chemical Synthesis and Emerging Fields
The unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, make fluorinated amines highly attractive for a range of specialized applications. alfa-chemistry.comnih.gov Future research will undoubtedly focus on expanding the utility of this compound as a key building block in these emerging fields.
In medicinal chemistry , the strategic incorporation of fluorine is a well-established strategy for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govresearchgate.net this compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents, including enzyme inhibitors, receptor modulators, and central nervous system (CNS) active compounds. researchgate.net The presence of the difluorinated motif can influence molecular conformation and pKa, which can be fine-tuned to optimize target engagement and bioavailability. nih.gov
In the field of agrochemicals , fluorinated compounds play a crucial role in the development of modern pesticides and herbicides. researchgate.net The introduction of fluorine can enhance the efficacy and metabolic stability of these agents. researchgate.net this compound could be utilized as a precursor for the synthesis of new agrochemicals with improved performance and environmental profiles.
The applications of fluorinated compounds are also expanding into materials science and nanotechnology . numberanalytics.com Fluorinated amino acids, for example, are being investigated for their ability to form self-assembling peptides and novel nanomaterials. numberanalytics.com The unique properties of this compound could be leveraged in the design of new polymers, liquid crystals, or functional coatings with tailored properties such as thermal stability and hydrophobicity.
The table below provides an overview of the potential applications of this compound in specialized and emerging fields.
| Field of Application | Rationale for Use | Potential Role of this compound |
| Medicinal Chemistry | Fluorine can enhance metabolic stability, binding affinity, and bioavailability of drugs. nih.govresearchgate.net | A key building block for the synthesis of novel pharmaceuticals. researchgate.net |
| Agrochemicals | Fluorination can improve the efficacy and stability of pesticides and herbicides. researchgate.net | A precursor for the development of new crop protection agents. |
| Materials Science | Fluorinated compounds can impart unique properties like thermal stability and hydrophobicity. numberanalytics.com | A monomer or functional component for advanced polymers and coatings. |
| PET Imaging | The radioactive isotope ¹⁸F is a key component of many PET tracers. nih.gov | A potential precursor for the synthesis of ¹⁸F-labeled imaging agents. |
Q & A
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to detect hydrolysis byproducts (e.g., defluorinated amines). Stability is enhanced by desiccated storage in amber vials with inert gas (argon) .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of this compound for chiral drug development?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during fluorination. For example, enantioselective reduction of a fluorinated ketone intermediate with NaBH₄ and a chiral ligand (e.g., (R)-CBS catalyst) achieves >90% ee. Purification via chiral HPLC (Chiralpak AD-H column) resolves enantiomers .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Apply systematic review principles (Cochrane guidelines) to analyze experimental variables:
- Dose-Response Variability : Compare EC₅₀ values across studies using standardized assays (e.g., fluorometric amine uptake assays).
- Cell Line Differences : Replicate experiments in HEK-293 vs. CHO-K1 cells to assess receptor expression-dependent effects.
- Statistical Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers (e.g., studies with inadequate sample size) .
Q. What advanced computational methods predict the compound’s interactions with biomolecular targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to fluorinated amine receptors (e.g., GABA₃ or monoamine transporters).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between fluorine atoms and active-site residues (e.g., Lys321 in a target enzyme).
- QSAR Modeling : Develop models with descriptors like polar surface area (PSA) and logP to correlate structure with activity .
Q. How do fluorine atoms impact the compound’s pharmacokinetic properties, and how can this be experimentally validated?
- Methodological Answer :
- In Vitro Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with non-fluorinated analogs.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorine’s electronegativity often reduces CYP450-mediated metabolism.
- Plasma Protein Binding : Employ equilibrium dialysis to assess % binding (e.g., >85% binding correlates with prolonged half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
